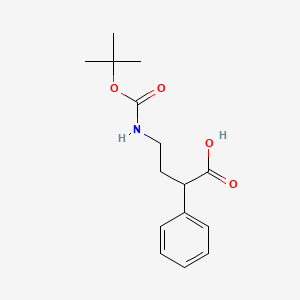

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid

Descripción

BenchChem offers high-quality 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-9-12(13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKXZQCKJUQMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680515 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790227-48-4 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid: A Technical Guide

Executive Summary

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid, commonly referred to as Boc- α -phenyl-GABA, is a highly versatile, orthogonally protected non-proteinogenic amino acid. It serves as a critical building block in the development of soluble guanylate cyclase (sGC) stimulators, ROCK inhibitors, and novel neuroactive therapeutics targeting GABAergic pathways. This whitepaper details its physicochemical properties, mechanistic utility, and validated synthetic protocols, providing a robust framework for researchers in medicinal chemistry and drug development.

Physicochemical Profiling

Understanding the structural and physical parameters of Boc-4-amino-2-phenylbutanoic acid is essential for predicting its behavior in subsequent coupling reactions and purification steps. The tert-butoxycarbonyl (Boc) group provides steric shielding and electronic deactivation of the primary amine, preventing unwanted nucleophilic attacks during carboxylic acid activation.

Table 1: Physicochemical Properties of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid

| Property | Value | Causality / Significance |

| Chemical Name | 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid | N-protected α -phenyl substituted γ -amino acid[1]. |

| CAS Registry Number | 790227-48-4 | Unique identifier for regulatory and database tracking[2]. |

| Molecular Formula | C15H21NO4 | Reflects the addition of the Boc group (C5H8O2) to the parent amino acid[2]. |

| Molecular Weight | 279.336 g/mol | Essential for stoichiometric calculations in peptide coupling[2]. |

| Appearance | White to off-white solid | Indicates high purity; typical for Boc-protected aliphatic/aromatic amino acids. |

| Solubility | Soluble in organic solvents (EtOAc, DCM, MeOH); insoluble in water | The lipophilic Boc group and phenyl ring dominate the solubility profile, requiring organic or biphasic systems for reactions. |

| Parent Compound CAS | 13080-10-9 (4-amino-2-phenylbutanoic acid) | The unprotected precursor, known as α -phenyl-GABA[3]. |

Mechanistic Role in Drug Development

The parent scaffold, α -phenyl-GABA, is a structural isomer of the well-known anxiolytic Phenibut ( β -phenyl-GABA). However, the α -phenyl substitution shifts its pharmacological utility. When incorporated into larger molecular architectures, the Boc-protected derivative acts as a critical intermediate.

Soluble Guanylate Cyclase (sGC) Stimulators

Derivatives of 4-amino-2-phenylbutanoic acid are heavily utilized in synthesizing NO-independent sGC stimulators[4]. These compounds treat pulmonary hypertension (PH) and cardiovascular diseases by directly stimulating sGC to convert GTP to cGMP, promoting vasodilation independent of endogenous nitric oxide levels[4].

Figure 1: NO-independent sGC stimulation pathway mediated by Boc-4-amino-2-phenylbutanoic acid.

ROCK Inhibitors

The scaffold is also employed in synthesizing lactam and cyclic urea derivatives that act as selective Rho kinase (ROCK) inhibitors, addressing disorders associated with aberrant ROCK activity such as fibrosis and arterial hypertension[5].

Synthetic Methodologies

The synthesis of Boc-4-amino-2-phenylbutanoic acid is a two-stage process: the construction of the γ -amino acid backbone, followed by selective N-protection.

Stage 1: Synthesis of the α -Phenyl-GABA Backbone

The most efficient route avoids complex protection-deprotection sequences by utilizing the direct alkylation of phenylacetic acid derivatives with bromoacetonitrile, yielding 3-cyano-2-phenylpropanoic acid. Subsequent catalytic hydrogenation of the nitrile group directly yields the racemic γ -amino acid (4-amino-2-phenylbutanoic acid)[6].

Stage 2: Boc-Protection

The crude 4-amino-2-phenylbutanoic acid is subjected to standard Schotten-Baumann conditions using di-tert-butyl dicarbonate (Boc2O) in a biphasic basic medium. The base deprotonates the primary amine, enhancing its nucleophilicity to attack the Boc anhydride, while simultaneously keeping the carboxylic acid deprotonated to prevent self-condensation.

Figure 2: Two-stage synthetic workflow for Boc-4-amino-2-phenylbutanoic acid from phenylacetic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and pH monitoring are integrated to ensure causality and reproducibility.

Protocol A: Synthesis of 4-Amino-2-phenylbutanoic acid

Objective: Catalytic reduction of 3-cyano-2-phenylpropanoic acid to the primary amine[6]. Mechanism: The nitrile is adsorbed onto the palladium catalyst and sequentially reduced by hydrogen gas. Acetic acid serves as the solvent to protonate the resulting amine, preventing secondary amine formation (dimerization) which is a common side reaction in nitrile reductions.

Step-by-Step Procedure:

-

Preparation: Dissolve 2.16 mmol (~378 mg) of 3-cyano-2-phenylpropanoic acid in 15 mL of glacial acetic acid (AcOH) in a pressure-rated hydrogenation vessel[6].

-

Catalyst Addition: Add 10% Pd/C (approx. 10% w/w relative to substrate). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

-

Hydrogenation: Purge the vessel with nitrogen three times, then with hydrogen gas. Pressurize the vessel to 40 psi with H2[6].

-

Reaction: Stir the suspension vigorously at room temperature for 72 hours[6]. Causality: The extended time ensures complete reduction of the nitrile to the primary amine without requiring elevated temperatures that might cause decarboxylation.

-

Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional AcOH (5 mL)[6].

-

Concentration: Evaporate the filtrate under reduced pressure to yield crude 4-amino-2-phenylbutanoic acid as an acetate salt (approx. 380 mg, >99% yield)[6]. The product can be used directly in Protocol B.

Protocol B: Boc-Protection of 4-Amino-2-phenylbutanoic acid

Objective: Selective N-tert-butoxycarbonylation to yield the target compound.

Step-by-Step Procedure:

-

Solubilization: Dissolve the crude 4-amino-2-phenylbutanoic acid (2.0 mmol) in a mixture of 1N NaOH (4 mL) and THF (4 mL). Causality: The NaOH neutralizes the acetate salt, deprotonates the carboxylic acid (ensuring water solubility), and provides the free base of the amine for nucleophilic attack.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Causality: Lowering the temperature minimizes the hydrolysis of Boc2O by hydroxide ions.

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 2.4 mmol, 1.2 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain). The disappearance of the primary amine spot indicates completion.

-

Work-up (Aqueous Wash): Wash the reaction mixture with diethyl ether (2 x 5 mL) to remove unreacted Boc2O and non-polar impurities. Retain the aqueous layer.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M KHSO4 (or 1M HCl). Causality: Acidification protonates the carboxylate, driving the Boc-protected amino acid out of the aqueous phase.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Isolation: Filter the drying agent and concentrate the solvent in vacuo to afford 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid as a white solid.

References

-

Title: An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity Source: MDPI URL: [Link]

- Title: WO2014144100A2 - sGC stimulators Source: Google Patents URL

-

Title: 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: LACTAM, CYCLIC UREA AND CARBAMATE, AND TRIAZOLONE DERIVATIVES AS POTENT AND SELECTIVE ROCK INHIBITORS (EP 3 481 816 B1) Source: Googleapis.com (European Patent Office) URL: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid [cymitquimica.com]

- 3. CAS 13080-10-9: 4-Amino-2-phenylbutanoic acid | CymitQuimica [cymitquimica.com]

- 4. WO2014144100A2 - Sgc stimulators - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. mdpi.com [mdpi.com]

Chemical structure and CAS number of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid, a modified amino acid with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic pathway, physicochemical properties, and explore its potential applications based on the established roles of structurally related molecules.

Chemical Identity and Structure

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is a derivative of γ-aminobutyric acid (GABA) featuring a phenyl group at the α-position and a tert-butoxycarbonyl (Boc) protecting group on the terminal amino group. The presence and position of these functional groups are critical to its chemical behavior and potential biological activity.

Chemical Structure:

Molecular Formula: C₁₅H₂₁NO₄[1]

CAS Number: 790227-48-4[1]

The structure combines the rigidity of the phenyl ring with the conformational flexibility of the butanoic acid chain. The Boc group serves as a crucial protecting group in synthetic applications, preventing the nucleophilic amino group from participating in unwanted side reactions, and can be readily removed under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 279.336 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | LJKXZQCKJUQMLW-UHFFFAOYSA-N | [1] |

Proposed Synthesis Pathway

The key disconnection for a retrosynthetic analysis is the Cα-Cβ bond, suggesting a Michael addition of a phenylacetate enolate to a suitable N-Boc protected vinylamine equivalent.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis:

A practical implementation of this strategy would involve the conjugate addition of the enolate of a phenylacetic acid ester to an N-Boc protected β-aminoacrolein or a similar Michael acceptor, followed by reduction and hydrolysis.

Caption: Proposed multi-step synthesis workflow.

Step-by-Step Methodology:

-

Enolate Formation: Methyl phenylacetate is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to quantitatively generate the corresponding lithium enolate. The choice of a strong base is crucial to ensure complete deprotonation and prevent self-condensation of the ester.

-

Michael Addition: The pre-formed enolate solution is then treated with N-Boc-3-aminopropenal. The 1,4-conjugate addition proceeds to form the intermediate methyl 4-((tert-butoxycarbonyl)amino)-2-phenyl-3-oxobutanoate.[2][3] The reaction is maintained at low temperature to control reactivity and minimize side reactions.

-

Reduction: The resulting aldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. This step is generally high-yielding and chemoselective for the aldehyde in the presence of the ester.

-

Deoxygenation: The secondary alcohol can be removed through a deoxygenation reaction, such as the Barton-McCombie deoxygenation. This two-step process involves formation of a thiocarbonyl derivative (e.g., a xanthate) followed by radical-initiated reduction with a tin hydride.

-

Ester Hydrolysis: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved by treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup to protonate the carboxylate.

-

Purification: The final product is purified by an appropriate method, such as column chromatography on silica gel, to yield the desired 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid.

Potential Applications in Drug Development

While specific applications for 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid are not extensively documented, its structural motifs suggest several promising avenues for its use in drug discovery and development.

Building Block for Peptidomimetics and Unnatural Amino Acids

The primary utility of this compound is likely as a specialized building block in the synthesis of peptidomimetics and complex molecules. The Boc-protected amine allows for its incorporation into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols. The phenyl group introduces conformational constraint and hydrophobicity, which can be desirable for modulating the pharmacological properties of a peptide, such as receptor binding affinity and metabolic stability.

Precursor to GABA Analogs for Neurological Research

Derivatives of γ-aminobutyric acid (GABA) are of significant interest in neuroscience due to their role as the primary inhibitory neurotransmitter in the central nervous system. Phenyl-substituted GABA analogs, such as Phenibut (β-phenyl-GABA), are known to possess anxiolytic and nootropic properties. The title compound, after deprotection of the Boc group, would yield 4-amino-2-phenylbutanoic acid, a structural analog of GABA. This molecule could be investigated for its potential to modulate GABAergic neurotransmission and for the development of novel therapeutics for neurological and psychiatric disorders.[4]

Scaffold for Enzyme Inhibitor Design

The butanoic acid backbone with a phenyl substituent can serve as a scaffold for the design of enzyme inhibitors. Many enzymes have hydrophobic pockets in their active sites that can accommodate a phenyl group, leading to enhanced binding affinity. The carboxylic acid and amino functionalities can be further modified to interact with key residues in an enzyme's active site. For instance, derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[5]

Predicted Spectroscopic Data

For unequivocal identification, spectroscopic analysis is indispensable. While experimental spectra are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons), the protons of the butanoic acid backbone (aliphatic protons), the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The diastereotopic protons of the CH₂ groups would likely appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbonyl, the carbamate carbonyl, the carbons of the phenyl ring, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the butanoic acid chain. Online prediction tools can provide estimated chemical shifts for these signals.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or other cations. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon collision-induced dissociation (CID).[1][6]

Conclusion

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is a valuable synthetic intermediate with considerable potential in the field of drug discovery. Its unique structure as a phenyl-substituted, N-protected γ-amino acid analog makes it a versatile building block for the synthesis of peptidomimetics, novel GABA analogs for neurological research, and as a scaffold for the design of enzyme inhibitors. The proposed synthetic route via a Michael addition provides a logical and feasible approach for its preparation. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Palicz, A., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry, 48(11), 1147-1156.

- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

- Zaitsev, V. G., et al. (2005).

-

Organic Chemistry Portal. Michael Addition. [Link]

- Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.

- Kostenko, O., et al. (2021). Influence of a new derivative of 4-aminobutanoic acid on the level of neuromediatory aminoacids, neuromediators and the state of the rats' hypocamp in conditions of brain ischemia. Zenodo.

- Silverman, R. B., & Levy, M. A. (1981). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry, 256(22), 11565-11568.

- Pellicciari, R., et al. (1996). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 6(21), 2543-2546.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Phenylbutanoic Acid Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylbutanoic acid derivatives represent a versatile class of small molecules with a surprising breadth of biological activities. From established therapies for rare metabolic disorders to promising candidates in oncology and neurodegenerative disease, their mechanisms of action are both diverse and complex. This in-depth guide provides a technical overview of the core molecular mechanisms through which these compounds exert their effects, offering field-proven insights for researchers and drug development professionals. We will explore their roles as histone deacetylase (HDAC) inhibitors, chemical chaperones, peroxisome proliferator-activated receptor (PPAR) agonists, and beta-2 adrenergic receptor agonists, supported by experimental workflows and pathway diagrams to elucidate these intricate processes.

Introduction: The Chemical Versatility of a Simple Scaffold

The phenylbutanoic acid scaffold, a simple aromatic fatty acid structure, has given rise to a range of derivatives with significant therapeutic applications. The parent compound, 4-phenylbutyric acid (4-PBA), and its sodium salt, sodium phenylbutyrate, are the most extensively studied. Initially approved for the treatment of urea cycle disorders, their therapeutic potential has expanded dramatically as our understanding of their molecular interactions has grown.[1][2] This guide will dissect the primary mechanisms of action, providing a foundational understanding for future research and development in this promising chemical space.

The Epigenetic Modulator: Phenylbutanoic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

One of the most significant activities of phenylbutanoic acid derivatives is their ability to inhibit histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[5] By inhibiting HDACs, phenylbutanoic acid derivatives promote histone hyperacetylation, an epigenetic modification associated with a more open chromatin state and increased gene transcription.[3]

Mechanism of HDAC Inhibition

Phenylbutanoic acid derivatives are classified as short-chain fatty acid HDAC inhibitors.[6] Their mechanism of inhibition involves the carboxylate group of the molecule chelating the zinc ion within the active site of the HDAC enzyme. This interaction blocks the catalytic activity of the enzyme, preventing the deacetylation of histones and other non-histone protein targets. While considered pan-HDAC inhibitors, some derivatives may exhibit moderate selectivity for certain HDAC isoenzymes.[3]

Downstream Consequences of HDAC Inhibition

The downstream effects of HDAC inhibition by phenylbutanoic acid derivatives are vast and cell-type specific, but generally include:

-

Reactivation of Tumor Suppressor Genes: In cancer cells, HDAC inhibition can lead to the re-expression of silenced tumor suppressor genes, contributing to cell cycle arrest, differentiation, and apoptosis.[1][7]

-

Modulation of Cell Cycle and Apoptosis: Phenylbutanoic acid derivatives have been shown to induce the expression of cell cycle inhibitors like p21 and to activate apoptotic pathways.[8]

-

Anti-inflammatory Effects: HDAC inhibition can suppress the expression of pro-inflammatory cytokines.

Experimental Workflow: Assessing HDAC Inhibition

A common method to assess the HDAC inhibitory activity of a phenylbutanoic acid derivative is through a cell-based histone acetylation assay.

Protocol: Western Blot for Acetylated Histones

-

Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the phenylbutanoic acid derivative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin) to determine the relative increase in histone acetylation.

Diagram: HDAC Inhibition by Phenylbutanoic Acid Derivatives

Caption: Phenylbutanoic acid derivatives inhibit HDACs, leading to histone hyperacetylation and gene activation.

The Protein-Folding Modulator: A Role as a Chemical Chaperone

A distinct and equally important mechanism of action for phenylbutanoic acid derivatives, particularly 4-PBA, is their function as chemical chaperones.[9][10] Many diseases, including cystic fibrosis and various neurodegenerative disorders, are caused by misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation.[9][11] This accumulation of misfolded proteins can trigger the unfolded protein response (UPR), leading to ER stress and, ultimately, apoptosis.[10]

Alleviating ER Stress

4-PBA is thought to facilitate the proper folding and trafficking of misfolded proteins, thereby reducing the load on the ER and mitigating the UPR.[9][12] The proposed mechanism involves 4-PBA interacting with exposed hydrophobic regions of unfolded proteins, preventing their aggregation and promoting correct conformation.[5] This allows for the proper trafficking of these proteins to their final cellular destinations.

Therapeutic Implications of Chaperone Activity

The chemical chaperone activity of 4-PBA has been investigated in a wide range of diseases:

-

Cystic Fibrosis: By aiding the folding of the most common mutant form of the cystic fibrosis transmembrane conductance regulator (CFTR) protein (ΔF508), 4-PBA can promote its trafficking to the cell membrane.[13]

-

Neurodegenerative Diseases: In models of Alzheimer's and Parkinson's disease, 4-PBA has been shown to reduce the aggregation of misfolded proteins like amyloid-beta and alpha-synuclein.[14][15]

-

Genetic Disorders: 4-PBA has shown promise in treating genetic disorders caused by protein misfolding, such as certain forms of retinitis pigmentosa.[9]

Experimental Workflow: Monitoring the Unfolded Protein Response (UPR)

The effectiveness of a phenylbutanoic acid derivative as a chemical chaperone can be assessed by monitoring key markers of the UPR.

Protocol: Analysis of UPR Markers by Western Blot and RT-qPCR

-

Induction of ER Stress: Treat cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of the phenylbutanoic acid derivative.

-

Protein and RNA Isolation: Harvest cells and isolate protein and RNA.

-

Western Blot Analysis: Perform Western blotting as described in section 2.3, using primary antibodies against key UPR markers such as:

-

GRP78/BiP: An ER chaperone upregulated during ER stress.

-

CHOP/GADD153: A pro-apoptotic transcription factor induced by ER stress.

-

Phosphorylated eIF2α: A marker of the PERK branch of the UPR.

-

Spliced XBP1: A marker of the IRE1 branch of the UPR.

-

-

RT-qPCR Analysis: Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of UPR target genes, such as XBP1s, ATF4, and HERPUD1.[12]

-

Analysis: A reduction in the levels of these UPR markers in the presence of the phenylbutanoic acid derivative indicates an alleviation of ER stress.

Diagram: Chemical Chaperone Activity of 4-PBA

Sources

- 1. What is Sodium Phenylbutyrate used for? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 6. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Chemical chaperone 4-phenylbutyrate prevents endoplasmic reticulum stress induced by T17M rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro | Oncotarget [oncotarget.com]

- 14. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, pricing, key technical specifications, and its critical role in synthetic chemistry, particularly in the construction of complex molecular architectures.

Introduction: The Strategic Importance of Boc-Protected Amino Acids

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of novel therapeutics. Its widespread use is attributed to its robustness under various reaction conditions and its facile removal under mildly acidic conditions. This orthogonality allows for selective manipulation of functional groups within a molecule, a critical aspect of multi-step synthesis. 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid, a derivative of phenylalanine, embodies these advantages, offering a versatile scaffold for creating innovative compounds. The strategic placement of the phenyl group at the 2-position and the protected amino group on the fourth carbon provides a unique structural motif for exploration in drug discovery programs.

Commercial Availability and Pricing Analysis

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid (CAS No. 790227-48-4) is available from a number of specialized chemical suppliers. Pricing can vary based on purity, quantity, and the supplier's production scale. For researchers, it is crucial to balance cost with the quality and documentation provided by the vendor.

Below is a summary of known commercial suppliers. Please note that pricing is subject to change and it is always recommended to request a formal quote from the suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLD Pharm | 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid | 790227-48-4 | Not specified | Often requires inquiry for pricing and availability. Product may require cold-chain transportation.[1] |

| CymitQuimica (distributor for Fluorochem) | 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid | 790227-48-4 | 95.0% | Available in solid form. Intended for laboratory use only.[2] |

Pricing for related Boc-protected phenylalanine derivatives can range from approximately $15 to over $100 per gram, depending on the specific isomer and supplier. This information can serve as a benchmark when budgeting for the acquisition of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid.

Technical Specifications and Quality Control

Ensuring the identity and purity of starting materials is paramount for reproducible and reliable experimental outcomes. When sourcing 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid, researchers should request and scrutinize the Certificate of Analysis (CoA).

A typical Certificate of Analysis for a compound of this nature should include:

-

Identifier Information: Chemical Name, CAS Number, Molecular Formula (C₁₅H₂₁NO₄), and Molecular Weight (279.34 g/mol ).

-

Physical Properties: Appearance (e.g., white to off-white solid).

-

Analytical Data:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is common for research-grade material.

-

Identity Confirmation: ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

-

Storage Conditions: Recommended storage conditions to ensure stability (e.g., "Sealed in dry, 2-8°C").[1]

Synthetic Pathways and Methodologies

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid and its analogs often involves multi-step sequences starting from readily available amino acids. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Experimental Protocol (Adapted from a related synthesis)

This protocol is a representative example of a synthetic route that can be adapted to produce 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid. It is based on established methodologies in amino acid chemistry.

Step 1: Activation of the Carboxylic Acid

-

Dissolve Boc-protected phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Coupling with a Malonate Derivative

-

In a separate flask, prepare the enolate of a suitable malonic ester derivative (e.g., diethyl malonate) by treating it with a base like sodium ethoxide in ethanol.

-

Slowly add the activated Boc-phenylalanine solution from Step 1 to the malonate enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Decarboxylation

-

Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting intermediate is then subjected to hydrolysis (e.g., using aqueous sodium hydroxide) followed by acidification and heating to induce decarboxylation, yielding the final product.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid.

Applications in Research and Drug Discovery

Derivatives of 4-aminobutanoic acid are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The unique scaffold of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid makes it a particularly interesting building block for the following reasons:

-

Peptide Synthesis: This compound can be incorporated into peptide chains to create peptidomimetics with modified pharmacokinetic properties. The Boc protecting group is readily removed during solid-phase peptide synthesis (SPPS).[3]

-

Statin Analogs: 4-amino butanoic acid derivatives are useful as synthesis intermediates for the preparation of peptides derived from statin analogs.

-

Novel Scaffolds: The phenylbutanoic acid core can be further functionalized to explore new chemical space in drug discovery programs targeting a wide range of diseases.

The following diagram illustrates the logical flow from the starting material to its potential applications.

Caption: Application workflow of the target molecule in drug discovery.

Conclusion

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is a strategically important building block for chemical synthesis, offering a unique combination of a chiral center, a phenyl group for potential π-π interactions, and a protected amine for controlled derivatization. Its availability from commercial suppliers, coupled with well-established synthetic methodologies, makes it an accessible and valuable tool for researchers and drug development professionals. A thorough understanding of its properties, sourcing, and handling is essential for its successful application in the laboratory and beyond.

References

-

NextSDS. 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid — Chemical Substance Information. [Link]

- Google Patents.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid, a key intermediate in various synthetic applications, particularly in the development of peptidomimetics and other pharmaceutically relevant molecules. Due to the limited availability of published experimental spectra for this specific isomer, this document leverages established principles of spectroscopy and data from structurally analogous compounds to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a thorough framework for the characterization of this and similar N-Boc protected amino acid derivatives through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid (C₁₅H₂₁NO₄, Molar Mass: 279.33 g/mol ) is a derivative of γ-aminobutyric acid (GABA) and phenylalanine, incorporating a tert-butoxycarbonyl (Boc) protecting group.[1] The precise characterization of its molecular structure is paramount for its effective use in synthetic chemistry. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide will provide an in-depth, predicted analysis of the spectroscopic data for this compound, complete with interpretations and standard experimental protocols.

A visual representation of the molecular structure is presented below.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3400 - 3300 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1720 - 1700 | Strong |

| C=O stretch (Urethane) | 1700 - 1680 | Strong |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N stretch | 1335 - 1250 | Medium |

Interpretation and Rationale:

-

O-H and N-H Stretching: The broad absorption between 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid. The N-H stretch of the secondary amine in the Boc group is expected around 3400-3300 cm⁻¹. [2][3]* C=O Stretching: Two strong carbonyl absorption bands are predicted: one for the carboxylic acid and another for the urethane of the Boc group. [4]* Aromatic and Aliphatic C-H and C=C Stretching: The spectrum will also show characteristic absorptions for the aromatic and aliphatic C-H bonds, as well as the C=C bonds of the phenyl ring.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 280.1.

Predicted Fragmentation Pattern:

The fragmentation of N-Boc protected amino acids is well-characterized. Key expected fragments are listed below.

| m/z | Fragment |

| 280.1 | [M+H]⁺ |

| 224.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 180.1 | [M+H - Boc]⁺ |

| 163.1 | [M+H - Boc - H₂O]⁺ |

| 91.1 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Rationale:

-

Loss of Isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da), leading to a prominent peak at m/z 224.1. [5]* Loss of the Boc Group: The entire Boc group (100 Da) can also be lost, resulting in a fragment at m/z 180.1. [6]* Tropylium Ion: The presence of a phenyl group often leads to the formation of the stable tropylium ion at m/z 91.1.

Sources

- 1. 2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 3280780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Boc-Protected Amino Acids

Introduction: The Bedrock of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group was a revolutionary development in peptide synthesis, transforming a complex art into a systematic and robust methodology.[1] Its stability across a wide range of nucleophilic and basic conditions, combined with its straightforward removal under acidic conditions, cemented its role as a cornerstone of solid-phase peptide synthesis (SPPS).[1][2] The success of any synthesis utilizing Boc-amino acids is critically dependent on two fundamental parameters: their solubility and their stability in the chosen solvent systems.

This guide provides an in-depth exploration of these parameters for researchers, scientists, and drug development professionals. We will delve into the physicochemical principles governing the behavior of Boc-amino acids in solution, offer field-proven insights into solvent selection, and provide validated protocols for assessing these critical properties.

Section 1: The Physicochemical Landscape of Boc-Amino Acids

A Boc-protected amino acid is an amphipathic molecule. It possesses a bulky, nonpolar tert-butyl group, a polar carbamate linkage, a carboxylic acid group, and a variable side chain (R-group) that can range from nonpolar (e.g., Valine) to polar (e.g., Serine) or charged (e.g., Aspartic Acid). This structural duality dictates its interaction with different solvents. Optimal solubility is achieved when a solvent can effectively solvate all parts of the molecule.

Caption: General structure of a Boc-protected amino acid.

Section 2: Solubility Profile in Common Organic Solvents

The selection of an appropriate solvent is paramount for ensuring that reagents are fully available for reaction, particularly in SPPS where poor solubility can lead to incomplete couplings and failed syntheses.[3] Boc-amino acids are generally soluble in the common solvents used for peptide synthesis, but significant variability exists depending on the specific amino acid side chain.[4]

Key Solvent Classes and Their Performance

-

N,N-Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP): These polar aprotic solvents are the workhorses of SPPS. They possess excellent solvating properties for most Boc-amino acids and are effective at swelling the polystyrene resins commonly used in Boc chemistry.[5][6] NMP is often favored as it is more polar and can improve coupling yields in difficult sequences.[3][6]

-

Dichloromethane (DCM): DCM is widely used in Boc-based chemistry. It effectively dissolves the majority of Boc-protected amino acids and coupling reagents, swells polystyrene resins well, and is unreactive towards the trifluoroacetic acid (TFA) used for deprotection.[3][4][6] However, its ability to solvate growing peptide chains can be limited, potentially hindering difficult couplings.[6]

-

Dimethyl Sulfoxide (DMSO): For particularly bulky or difficult-to-dissolve Boc-amino acids, DMSO often serves as a solvent of last resort due to its exceptional solvating power.[5] It can be used alone or as part of a co-solvent system to disrupt aggregation.[3]

-

Tetrahydrofuran (THF) & Dioxane: These ethereal solvents exhibit moderate solubility for many Boc-amino acids.[5] Dioxane, often mixed with water, is frequently used during the introduction of the Boc group itself.[7][8]

-

Alcohols (Methanol, 2-Propanol): While some Boc derivatives are soluble in alcohols, these solvents are more commonly used during workup and purification steps.[9] Anhydrous HCl in alcohol can be used for deprotection, generating the hydrochloride salt of the free amine.[10]

Factors Influencing Solubility

-

Amino Acid Side Chain: The polarity and size of the R-group are the most significant factors. Bulky, nonpolar side chains (e.g., in Boc-Val-OH or Boc-Leu-OH) can reduce solubility in highly polar solvents, while protected polar side chains (e.g., Boc-Asn(Trt)-OH) can enhance it.[5]

-

Temperature: Gentle warming can often increase the solubility of a compound. However, this must be done cautiously, as elevated temperatures can promote degradation.[5][11]

-

Solvent Purity: The presence of water in aprotic polar solvents can influence solubility. The use of high-purity, anhydrous solvents is crucial for reproducible results.[5]

-

Co-Solvent Systems: For challenging cases, mixtures of solvents can be more effective than a single solvent. A "magic mixture" of DCM, DMF, and NMP (1:1:1 v/v) is sometimes employed to dissolve difficult sequences.[5]

Quantitative Solubility Overview

The following table provides a general guideline for the solubility of Boc-amino acids in common laboratory solvents. "Excellent" implies that high concentrations (e.g., >0.5 M) are readily achievable, while "Poor" suggests limited utility as a primary solvent.

| Solvent | Polarity | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | High | Excellent | A versatile first choice for most applications.[5] Can slowly decompose to dimethylamine.[6] |

| N-Methyl-2-pyrrolidone (NMP) | High | Excellent | Often superior to DMF for solvating resins and difficult sequences.[5][6] |

| Dichloromethane (DCM) | Moderate | Good | Preferred solvent for Boc deprotection with TFA. Less effective for highly polar derivatives.[4][5] |

| Dimethyl Sulfoxide (DMSO) | High | Excellent | A powerful solvent, often used for very poorly soluble compounds.[5] |

| Tetrahydrofuran (THF) | Moderate | Moderate | Not a primary choice but can be effective in certain cases or mixtures.[5] |

| Water | High | Insoluble | The nonpolar Boc group renders most derivatives insoluble in pure water.[9] |

Section 3: Stability and Degradation Pathways

The Boc group is designed to be stable under neutral and basic conditions but labile to acid.[12] Understanding the kinetics and mechanisms of its removal, as well as potential side reactions, is essential for maintaining the integrity of the amino acid throughout a synthetic workflow.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The removal of the Boc group via acidolysis is the most critical reaction in Boc-based SPPS.[7] This process is typically carried out using moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7]

The mechanism proceeds through several key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][13]

-

Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This forms a highly stable tert-butyl cation and a carbamic acid intermediate.[2][8]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[8][13]

-

Final Product: The resulting free amine is protonated by the excess acid, forming an amine salt.[2]

Caption: Mechanism of acid-catalyzed Boc deprotection.

This reaction can exhibit a second-order kinetic dependence on the acid concentration, meaning the reaction rate is highly sensitive to the amount of acid present, especially near the end of the reaction.[14]

Undesired Side Reactions and Instability

-

Racemization: Histidine and Cysteine are particularly susceptible to racemization (loss of stereochemical purity) during the carboxyl group activation step required for peptide bond formation.[3] The choice of solvent can significantly influence the rate of this side reaction. Solvents like DMF and DMSO are generally considered favorable for minimizing racemization compared to chloroform or dichloromethane.[15] The risk is also heightened by prolonged pre-activation times.[3]

-

Side-Chain Dehydration: Asparagine (Asn) and Glutamine (Gln) residues can undergo dehydration of their side-chain amide to form a nitrile during the activation step. This can be mitigated by using side-chain protecting groups like Xanthyl (Xan) or Trityl (Trt).[16]

-

Storage Instability:

-

In Solution: Boc-amino acids are not indefinitely stable in solution. In polar aprotic solvents like DMF, slow degradation can occur.[6] Solutions should ideally be prepared fresh. If storage is necessary, they should be kept at low temperatures (-20°C) and protected from moisture.

-

As Solids: As solids, Boc-amino acids are generally stable for long periods if stored properly in a tightly sealed container, protected from moisture and light, and kept at recommended temperatures (often 2-8°C).[5] Before use, containers should be allowed to warm to room temperature before opening to prevent moisture condensation.[5]

-

Section 4: Experimental Protocols

The following protocols provide a framework for the systematic evaluation of solubility and stability.

Protocol 1: Determination of Optimal Solvent and Approximate Solubility

This protocol is designed for rapid, small-scale screening to identify a suitable solvent for a specific Boc-amino acid at a target concentration.

Methodology:

-

Preparation: Weigh an equivalent small amount (e.g., 10 mg) of the Boc-amino acid into three separate, labeled glass vials.

-

Solvent Addition:

-

To the first vial, add a precise volume of Solvent 1 (e.g., DMF) to achieve the target concentration.

-

To the second vial, add the same volume of Solvent 2 (e.g., NMP).

-

To the third vial, add the same volume of Solvent 3 (e.g., DCM).

-

-

Dissolution Attempt (Room Temperature):

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect and record the result: "Clear Solution," "Partial Dissolution," or "Insoluble."

-

-

Dissolution Attempt (Warming/Sonication):

-

If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5 minutes.

-

If still undissolved, gently warm the vial in a water bath to 30-40°C for 5 minutes, vortexing intermittently. Caution: Avoid excessive heat to prevent degradation.

-

-

Analysis: Record the final state of each solution. The optimal solvent is the one that provides a clear solution at the desired concentration under the mildest conditions.

Caption: Experimental workflow for determining the optimal solvent.

Protocol 2: Assessment of Solution Stability via HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of a Boc-amino acid in a specific solvent over time.

Methodology:

-

Solution Preparation: Prepare a stock solution of the Boc-amino acid in the solvent of interest at a known concentration (e.g., 10 mg/mL).

-

Time-Zero (T=0) Sample: Immediately after dissolution, withdraw an aliquot, dilute it to an appropriate concentration for HPLC analysis, and inject it. This serves as the baseline reference.

-

Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

-

Time-Point Sampling: At predetermined intervals (e.g., T=4h, 8h, 24h, 48h), withdraw identical aliquots from the stock solution.

-

HPLC Analysis:

-

Dilute each time-point aliquot in the same manner as the T=0 sample.

-

Analyze each sample by reverse-phase HPLC using a suitable method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA).

-

Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 220 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact Boc-amino acid for each time point.

-

Calculate the percentage of the remaining Boc-amino acid relative to the T=0 sample ((Area_Tx / Area_T0) * 100).

-

Observe the appearance and growth of any new peaks, which indicate degradation products. A stable solution will show minimal decrease in the main peak area and no significant formation of impurity peaks over the test period.

-

Conclusion

The selection of an appropriate solvent is a critical decision in the successful application of Boc-protected amino acids. A thorough understanding of the interplay between the amino acid's structure and the solvent's properties is essential for maximizing solubility while ensuring chemical stability. Polar aprotic solvents like DMF and NMP remain the primary choices for most applications due to their excellent solvating power. However, stability must always be verified, especially when solutions are to be stored or when using sterically hindered or sensitive amino acids. By employing systematic evaluation protocols, researchers can make informed decisions, mitigating risks of failed couplings, low yields, and impurity generation, thereby ensuring the integrity and success of their synthetic endeavors.

References

- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQeE7jx9ObI65awces6db0BjGv1hR1Eak72jOd0R5oTdT_zcaWECsAI9eYAZP2kG1HfzuKA0luPY8hUqoVSSk2Eb7RX7Bg19DAy1JwRtZ0guM0fX5dHSn8k2OARoeRvSgoudCI2wtzDqtHR2R4MitdVjEK-UONFJj6fhEo1heD7Gh4Oh2FVxp1CHGZTTwN9XuCmKkRE7-BHXaB5z7DWKaYOf_pNEHxCCyIks=]

- Improving the solubility of Boc-D-4-aminomethylphe(Boc) for synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4nr8ksRtfkQwbSqUEZw3ehINimXT9jEEIzc-DVzZqG6HtBo05DFpSRUAjqNRI_8aHOZePuWPF4z3fU4lwGtnZP3Pr6N0h9_FFK1NoAnh7RhSH30LygiJ9-GQeVt39AiZeTIKNpIfXSK7GmryYb048zwhIN2Rk0125UW8NOqqsUYM6sbYhB17sZW4_Es8YWhxEP-qa5Sg_zRNUljDU-9g2Pw==]

- Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYddI5CM0GDMtw_PTdGNRDEwJB2J2_0PVKBOdPwk6uXF4xQrBWSctLqZQwlJzamjBJip7yeJUeIKbPo7iDcRotq8Z2vZo0O1tJKwbb58a6IPT8-8JFI_niUcFT-OIasY8U3MUXjofAFRkNGl2HmcM-RC90Jf4ktim075xbZYZ8gdjkpaeJCr_aCIhYZUVNQ-CSg1-Bcx966e0nvQ==]

- Boc Amino Acids - Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvDaRtSnq_j04qyIvchALdHIcpg3ZI8J3Adm6y3xFRJ4PFCm_j8aQQnmja9bXXwfzqr7vludE_ej3POWisSmrSYxPj9MCMkoPB9KvHKClVVedTm5hNXwrXDQWGSs7bLnSLXwfGsmjsajDOMHWt1AZzLuSD9ILJMvMKBG9CLLIiNfAk1nm_l0A=]

- Boc Deprotection Mechanism | Organic Chemistry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH83opMP94158wSrn0pcce2p7tM0X4kwePrNW8vGpY_F_yiXYCggz9C62BHUiBIppc95AwO50sQ8YalToPU35lGt1wxMzMn9n_Ta0LXB_uPJfX0Wyv6YvetcGedjYj5C_cV4gP2ziQ=]

- Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA57VXH7HeUeRMfSdZCSfz4SI5anvLrW4IfI572xipleYKxpPgfgBLIu51yWtfEtAJ8Pw-zlc2jYG1iCXBvDQKk6rZSVKLYSZp0VWlcLO5akHFwB7ePx35z0HcHoECuyn-1oiXn_oi_CGXKyimoRqTc5qQVdalttcxBpfa2RWuwyXHId85ccggsouW1iDquc=]

- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFghznhDwXJC5wdz84evS5ayOEWg305W0as9QfFhEiMS6W3AFXONdCTfQAnviAFErPPAd1-YYO1kJq8AQ1umgfNkUas8UhBQZhmtZJetqT46198M4RB2U-nJTi6MKCEBFllyf4joA==]

- The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqPNNMF9eV_l1uGdOfFITEjh1B9pIi8NUpno8BAB5B7SY7pehOnkGwiOnnoft5mL1cvjG8hNhC-VPAeGgf3T_EfjYXLOeTMUUnF9VlP9-1xqeCz3VeoFaZHOFa0yKtQ_Q9JojThKueeKC2e1J8vg7xNDSbbprft06CrRWuU8t24fqcjKDFxAhIoagrjKb0gRLrawlzPVrcP0xFDh9aYZ3SvojQeLwspVDzxzAhia3MrgvZ5wx4030=]

- Boc Deprotection Mechanism - HCl - Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoxJes68FTFB-ImaQK6FbraeaDK0qk2mLZL6wRz077iQs8JdN6xYe8Kai9W4oRLdASafv9ReikKjeMxgq4MWypi127jAOUci9a7Ck35UwMEWwqKef6xztBFATmpSSshHIwTPvKX4BL3tRl4R72p4MKd1s7xMb8T90CIeACOt51_M1K81hzF6NjNHzVlLKbfAjd]

- BOC-ON - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlDbl4CU2gUN42fruVyvprhte1j6qamxCBAFfbwj-Nw8ZX30UWa394-czfpkVjrcxKJgqeNhgDAKtuopT69H6TiBrdTr_os28-dUfnkBojTYNn5gZB0A5-2OSYAfpPybWgkhOJLUvAw4Y1lobKTxx26wcFWb8XYdf71Hy7h5CCWZW4LPr1PDE4rqMpTT6dzsP7DLPzxInOHYLKZ16TNIhiSh11]

- Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6S3tAu7KSQpQVe2jkiv4nETzEB3R3a7FDuV9sTWLpYodety1bnv-I3wcULPIpE3X-8rmC0rIN4qwtAFMiAZzIvuDJMwClJXo04fpq_3CvaU2nsVhI-quzj2KwoN6EFQv5fl8IiZQym96hroZ58Lu5JL7dGjI2Dm36hkD-Oow=]

- An In-depth Technical Guide to Boc Protection in Peptide Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm2JqcOR2JEbrnMkHD8RsOkSAKU6DPpFHdJr5PrwTY4BozTRgVyX2K1gM7_qNsVtVqy3db0MdTNvaJ8u2C89B5ZsrbaLzzeIu2aVWGGcY_e0kVCDP4IZamr2CaUneu0kdIkDXvGELq0N5ylGEAmHB-_30AHkRXBLLfC1xepVJgXuBM-jN5-xPGbZcGcgWciNaeB2Pq7s6prU2OMnw1vdw=]

- Solvents for Solid Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-EA9EkWXvd87wA0nh-NzohMoLkqx6Qgbi8rkrCOR2EQgPW2DkwRNTsHMf1YSJGxS5W-IsK_JhNzweNxe6nWvin57UaWSs45rfBvuMKxYEKDgY57Uu7ecLnlhTTPVfFdstd2jziuQlKYdBfq1VhrKxiTX4gqgqqa_3RXSkhpOBBbS5yXBWVVpBfTVhz-q7vNTBWXZA622cdbiuJ5xRf9DbIvw-Rke0]

- Solubilities of Amino Acids in Different Mixed Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEZt4fZNe3lx5SWmxPF4yfTr-A-7g7lpQ4T9ZAiy4D-CgHQ0MIsc4wH3inVXDSxnEArzahijkcL3wgwWKN1JOHG7IqBElU2b-Jya6jZ4AXbp1ZovFcNUXY9rPEOtBdbOUeL7kgp5qrNWFww33IiayCa9XJrPwLXRb1zheF8MiiSzlWgVTtJzNToONnsGo=]

- The Solubility of Amino Acids in Various Solvent Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd5QRRNXbqFDj2b7U5kDRaHTQkXsajvrSx7RBzWAKC2gSzlP8nbYwHHlJHoibzVV5XdApochnHwiqPGrXk_56av2UxyBh-PlxYdLvuxJRqiViM9IA-O4y85ZyumBMgcLzdhO2osJF_ak-uapUbpuLGBs83AVStwBhaylz4uBSwK16Q8TXs-V77G_hrgtDX523K2TDzFKlF31A=]

- Boc-Protected Amino Groups - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVisN_ErIEdQ-5O431tPl_Opc_fjgKpTalZn9m7SQgnF3vKgGucDroVKIigEnpoJiSwnaDTW9DvE3QEq_ya8IBX868nqWxtq91PuEaINqVl1RrIk48QBhab-r0syL4jRrJp9WIkTPM6Q_mYfEDR0TJaj11zpdUu3K0ZBMYQEkmpT0=]

- 7.4 Racemization Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6b9LciT0oldgs2hfKovej3J2IarNHVk7GJpkEvZK3s5GTgMSFl9Bx_FxK7lppaJSKBz6XOZLdaCxGPCEvp0i7A-DFM-4E_0t54gePlnNdOeqx25zksefvJBEfXffcEI2JMwtjNmkU_UjnsEKM2SGUY0QmpKYCccqmSxpfwipQI7UbVyUMRw==]

- Understanding Boc protection and deprotection in peptide synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsqyS7TJ8z9XV3k-NktAHVdz3ERadBujbkWz71ZfgZL56AFgciUHoMEu3Uwif4vsknC81KVx0f6Uat4MKu5TNUEcCpd_R1fpsP9oYD4YtazQEzhJHwuFnMWecui_Z1rmncymKMXvXC_y6LB4jkD05blorQy7-sncWvOMe-jiOS5ryJFS9Z35TqDmXyANNd2scGIl0O6jmzTfPWxwvPIUs=]

- Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2GMsC3WvpgkvbxXP_sW5d9HKwzcXynl_LD5bEbtrIwid4ZKGC-L2daqREpcbhA6dIK0TXSr-AbLK6rq1Djo-rAXx4sWm2LmTUuczGlL2z-PC7r-JJG9qxWq2iobqhAny5ks=]

- A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIxgQtXw4xD_SeUv2POBHhTK1tDMA-1_GQg7h4wIkrGKRTEB13aK5Z0Ze81-WRP2WhGXvt1m9Z3DzzVSPe9kfio967jUw2dDxSTW_3ujN3llnuJTSX2Ncr4R1PD9bHSZEIymaCy-ga5u1ENej8YfG_VnYubWDhjC59cDO3uVkAfM1EyeAD3Su6xdwqsbVjMQDQByZ0qdqCg8dP472mbnK2DtZLyiRJtbTng==]

- Boc-Asn(Trt)-OH Novabiochem 132388-68-2 - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM30liayr6lKq5HBO_r2n2HI86lFOiUVayAvSXurcbaca81OhlgNPfO9WFiOhkfeDy52pon2BEikt6q165_OGrARLvcIhBctyHf39_m5KyD-RlXMLn6RQwNOijvrzx3djji6MSTSoFz7a-t11k8BQ=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Acids - Wordpress [reagents.acsgcipr.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Dual-Action Therapeutic Paradigm of 4-Phenylbutyric Acid (4-PBA) and Its Analogs: A Technical Guide to Mechanisms, Applications, and Experimental Workflows

Executive Summary

4-Phenylbutyric acid (4-PBA) is a low-molecular-weight aromatic short-chain fatty acid initially FDA-approved for the management of urea cycle disorders (UCDs). However, extensive biomedical research has redefined 4-PBA as a highly versatile, dual-action pharmacological agent. By functioning simultaneously as a chemical chaperone and a histone deacetylase (HDAC) inhibitor , 4-PBA targets the root causes of proteotoxicity and epigenetic dysregulation[1]. This whitepaper provides an in-depth technical analysis of 4-PBA's mechanistic pathways, the pharmacokinetic evolution of its analogs, and field-proven experimental workflows for evaluating its efficacy in drug development.

Mechanistic Foundations

Chemical Chaperone Activity and ER Stress Mitigation

The endoplasmic reticulum (ER) is the central organelle for protein folding. When physiological or chemical stressors cause misfolded proteins to accumulate, the cell triggers the Unfolded Protein Response (UPR) to restore proteostasis; if unresolved, this pathway initiates apoptosis[2].

4-PBA acts as a non-specific chemical chaperone. Its structure allows it to interact directly with the exposed hydrophobic regions of nascent or misfolded proteins, physically shielding them from pathological aggregation[3]. By buffering the protein load, 4-PBA significantly attenuates the activation of the three primary ER stress sensors—PERK, IRE1α, and ATF6—thereby downregulating pro-apoptotic factors like CHOP[4].

Epigenetic Modulation via HDAC Inhibition

Beyond its role in the ER, 4-PBA acts within the nucleus as a pan-inhibitor of Class I and II histone deacetylases (HDACs), demonstrating an IC50 in the range of 1–3 mM[5]. By inhibiting HDACs, 4-PBA prevents the removal of acetyl groups from histone tails. This maintains chromatin in a relaxed, transcriptionally active state, promoting the expression of neuroprotective genes, tumor suppressors, and endogenous molecular chaperones.

Diagram 1: Dual mechanisms of 4-PBA as a chemical chaperone and HDAC inhibitor.

Therapeutic Applications and Analog Development

Pharmacokinetic Optimization: The Shift to Glycerol Phenylbutyrate

While sodium 4-phenylbutyrate is highly effective for ammonia scavenging in UCDs, its rapid in vivo metabolism to phenylacetic acid necessitates frequent, high-volume dosing, which often leads to poor patient compliance. To solve this, glycerol phenylbutyrate (GPB) was engineered. GPB is a prodrug consisting of a triglyceride backbone linked to three molecules of 4-PBA. This structural modification provides a slow-release pharmacokinetic profile, bypassing rapid degradation and resulting in superior 24-hour ammonia control and improved neurocognitive outcomes[6].

Broad-Spectrum Clinical Potential

-

Neurodegeneration: 4-PBA's ability to cross the blood-brain barrier and clear protein aggregates makes it a prime candidate for Parkinson's disease, Alzheimer's disease, and ALS[1].

-

Oncology: The HDAC inhibitory properties of 4-PBA and its structural analogs are leveraged to induce cell cycle arrest and apoptosis in various malignancies[5]. This has inspired the synthesis of highly potent, selective HDAC inhibitors for targeted cancer therapy[7].

Quantitative Comparison of 4-PBA and Key Analogs/Derivatives

| Compound | Primary Target / Mechanism | IC50 / Effective Concentration | Clinical / Research Application |

| Sodium 4-PBA | Chemical Chaperone, Pan-HDAC Inhibitor | HDAC IC50: 1–3 mM | Urea Cycle Disorders, ER Stress Research[5] |

| Glycerol Phenylbutyrate | 4-PBA Prodrug (Triglyceride backbone) | N/A (Metabolized to PBA) | Urea Cycle Disorders (Long-term management)[6] |

| Valproic Acid | Short-chain fatty acid HDAC Inhibitor | HDAC IC50: 0.5–2 mM | Epilepsy, Small Cell Lung Cancer[7] |

| Imofinostat | Selective HDAC1/2/6 Inhibitor | HDAC1 IC50: 53.0 nM | B-cell Lymphoma, Solid Tumors[7] |

| Domatinostat | Selective Class I HDAC Inhibitor | HDAC1 IC50: 1.20 μM | Oncology, Epigenetic Modulation[7] |

Experimental Workflows: Validating ER Stress Modulation

To rigorously evaluate the chaperone efficacy of 4-PBA or novel analogs, application scientists rely on self-validating in vitro models. The following protocol details the gold-standard methodology for assessing 4-PBA's ability to rescue cells from chemically induced ER stress using Thapsigargin[3].

Diagram 2: Self-validating in vitro workflow for assessing 4-PBA-mediated ER stress rescue.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding and Stabilization

-

Action: Seed target cells (e.g., HeLa or primary chondrocytes) in multi-well plates and incubate for 24 hours to reach 70-80% confluence.

-

Causality: Ensuring cells are in the exponential growth phase guarantees that baseline basal translation rates are uniform, preventing false-positive stress signals caused by overconfluence or nutrient depletion.

Step 2: Pre-Conditioning with 4-PBA

-

Action: Replace media with fresh media containing 1–5 mM 4-PBA for 1 to 2 hours prior to stress induction.

-

Causality: Pre-loading the ER with the chemical chaperone ensures immediate buffering capacity is present the moment the stressor is introduced, allowing for the precise measurement of rescue kinetics.

-

Self-Validation: Include a "4-PBA Only" control well to verify that the high concentration of the chaperone does not induce basal cytotoxicity or off-target stress.

Step 3: ER Stress Induction via Thapsigargin

-

Action: Introduce Thapsigargin (1–10 μM) to the culture media and incubate for 6 to 24 hours.

-

Causality: Thapsigargin is specifically chosen because it irreversibly inhibits the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. This causes rapid ER calcium depletion and immediate protein misfolding, providing a highly reproducible and sharp kinetic window to observe 4-PBA's buffering capacity[3].

-

Self-Validation: Include a "Vehicle Only" (DMSO) control and a "Thapsigargin Only" positive control to establish the upper and lower bounds of UPR activation.

Step 4: Protein Extraction and Quantification

-

Action: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify using a BCA assay.

-

Causality: Phosphatase inhibitors are critical here, as the UPR relies heavily on phosphorylation cascades (e.g., p-eIF2α, p-PERK).

Step 5: Immunoblotting for UPR Sensors

-

Action: Perform Western blotting targeting BiP (GRP78), ATF4, and CHOP.

-

Causality: This specific triad of markers validates the entire UPR axis. BiP upregulation confirms initial ER stress sensing; ATF4 confirms the activation of the PERK translational-inhibition pathway; and CHOP confirms whether the stress has crossed the threshold into pro-apoptotic signaling. A successful 4-PBA rescue will show a dose-dependent reduction in all three markers compared to the Thapsigargin-only control[3].

References

-

Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin | NIH / Frontiers in Pharmacology | 1

-

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis | NIH / PubMed | 2

-

4-Phenylbutyric acid | HDAC Inhibitor | Ambeed | 5

-

Chemical Chaperones to inhibit Endoplasmic reticulum stress | Dove Medical Press | 4

-

4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 | NIH / PMC | 3

-

Ammonia control and neurocognitive outcome among urea cycle disorder patients treated with glycerol phenylbutyrate | NIH / PubMed |6

-

HDAC Inhibitors | MedChemExpress | 7

Sources

- 1. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. 4-Phenylbutyric acid | HDAC Inhibitor | AmBeed.com [ambeed.com]

- 6. Ammonia control and neurocognitive outcome among urea cycle disorder patients treated with glycerol phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Beyond Nature's Alphabet: A Guide to Unnatural Amino Acids in Drug Discovery

Executive Summary

The pharmacopeia of the 21st century is increasingly populated by therapeutics that transcend the boundaries of natural biology. At the forefront of this revolution are unnatural amino acids (UAAs), which offer an expanded chemical vocabulary for crafting drugs with superior efficacy, stability, and specificity. This guide provides an in-depth exploration of the strategic implementation of UAAs in modern drug discovery. We will delve into the fundamental advantages conferred by these novel building blocks, detail the core methodologies for their incorporation into peptides and proteins, and examine real-world applications that showcase their transformative potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of an expanded genetic alphabet to engineer the next generation of therapeutics.

The Limitations of the Canonical Code and the Promise of UAAs

For millennia, life has relied on a set of 20 canonical amino acids to construct the proteins that carry out virtually all cellular functions. While this natural toolkit is remarkably versatile, it presents inherent limitations for drug developers. Peptides and proteins derived from natural amino acids often suffer from poor metabolic stability, limited cell permeability, and restricted structural diversity, which can impede their therapeutic potential[1][2].

Unnatural amino acids—amino acids not found in the standard genetic code—provide a powerful solution to these challenges[]. By introducing novel chemical functionalities, UAAs can be used to:

-

Enhance Pharmacokinetic Properties: Improve stability against enzymatic degradation and extend in-vivo half-life[1][][4].

-

Modulate Pharmacodynamic Activity: Increase binding affinity and selectivity for a specific target, and in some cases, create entirely new mechanisms of action[5][6].

-